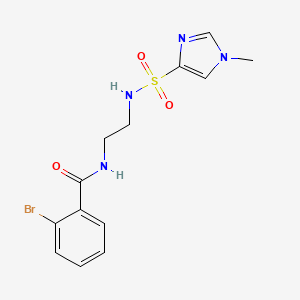

2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUAVLMVLJWHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15BrN4O2S

- Molecular Weight : 360.25 g/mol

- SMILES Notation : Cn1ccnc1C(C(=O)NCC(=O)N)=C(C)C(=O)C

This compound features a bromine atom attached to a benzamide moiety, with an imidazole sulfonamide substituent that may enhance its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

- Antiviral Activity : Preliminary studies suggest that compounds with imidazole and sulfonamide groups exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as herpes simplex virus (HSV) and dengue virus (DENV) .

- Antibacterial Activity : The benzamide derivatives have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 μg/mL .

The proposed mechanisms for the biological activity of this compound involve:

- Inhibition of Viral Replication : The imidazole ring may interfere with viral replication processes by inhibiting essential enzymes involved in nucleotide biosynthesis, similar to other antiviral agents that target IMP dehydrogenase .

- Bacterial Cell Wall Disruption : The sulfonamide group is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, leading to disruption in bacterial growth and replication .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds, providing insights into the potential applications of this compound:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including those similar to 2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µM, indicating potent activity against a range of pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives have been tested against human colorectal carcinoma cell lines (HCT116), with some showing IC values lower than standard chemotherapy agents like 5-fluorouracil (5-FU). Compounds structurally related to this compound have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of imidazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds structurally related to this compound exhibited MIC values ranging from 0.5 to 5 µM against resistant bacterial strains, highlighting their potential in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several derivatives were synthesized and screened against multiple cancer cell lines. Notably, one derivative showed an IC value of 3 µM against HCT116 cells, significantly lower than that of conventional chemotherapeutics. This study emphasized the need for further investigation into the mechanism of action and potential clinical applications of such compounds .

Comparison with Similar Compounds

Structural Analogues from Published Literature

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Differences

Core Heterocycle Variations :

- The target compound uses a methyl-imidazole sulfonamide , whereas analogs like N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide replace imidazole with benzimidazole. Benzimidazoles often exhibit stronger π-π stacking interactions but reduced solubility compared to imidazoles.

- Thiazole- and isoxazole-containing analogs (e.g., compounds) prioritize sulfur- or oxygen-rich heterocycles, which may enhance metabolic stability or metal coordination .

Substituent Effects: Bromine vs. Nitro/Cyano Groups: Bromine’s bulky electronegativity contrasts with the electron-withdrawing nitro or cyano groups in compounds. For example, N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide leverages cyano groups for hydrogen bonding, whereas bromine in the target compound may favor halogen bonding. Sulfonamide vs. Thioether Linkers: The sulfonamide group in the target compound improves aqueous solubility compared to thioether-linked analogs (e.g., 2-[(3-thienylmethyl)thio]-benzamide derivatives), which may exhibit higher lipophilicity .

Biological Activity Trends :

- Imidazole-sulfonamide derivatives (e.g., the target compound and analogs) are frequently designed as enzyme inhibitors due to sulfonamide’s ability to mimic phosphate groups or bind catalytic sites .

- Thiazole- or isoxazole-containing benzamides () are optimized for anticancer or antiviral use , likely due to their improved pharmacokinetic profiles .

Research Findings and Implications

- Selectivity : The methyl-imidazole sulfonamide in the target compound may confer selectivity for bromodomains or kinases, as seen in structurally related inhibitors .

- Synthetic Feasibility : Ethyl-linked sulfonamides (as in the target) are synthetically accessible via nucleophilic substitution, contrasting with more complex thioether formations in compounds .

- Therapeutic Potential: While the target compound’s exact activity is unconfirmed, its bromine and sulfonamide groups align with anti-inflammatory and antitumor agents described in (e.g., 5-(nitro/bromo)-styryl-2-benzimidazole derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical optimization parameters for 2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide?

- Methodology : The synthesis typically involves a multi-step process:

Bromination : Introduce bromine to the benzamide core under controlled temperatures (e.g., 0–5°C) using brominating agents like NBS (N-bromosuccinimide) in DCM .

Sulfonamide Coupling : React the brominated intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF .

Purification : Recrystallize the product using methanol or ethanol to enhance purity .

- Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Temperature Control : Lower temperatures reduce side reactions during bromination.

- Yield Data : Typical yields range from 60–85%, depending on reaction conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- FT-IR : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

- NMR (¹H and ¹³C) : Identify protons on the imidazole ring (δ 7.5–8.0 ppm) and ethyl linker (δ 3.0–3.5 ppm) .

- HPLC : Assess purity (>95% required for biological assays) using a C18 column and acetonitrile/water gradient .

- Data Interpretation : Cross-reference with PubChem or crystallographic databases (e.g., CCDC) for structural validation .

Q. How can researchers design initial biological activity screens for this compound?

- Assay Design :

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Approach :

Derivative Synthesis : Modify the imidazole ring (e.g., substituents at N1) or benzamide bromine position .

Bioactivity Profiling : Compare IC₅₀ values across derivatives in target assays (e.g., kinase inhibition) .

- Case Study : Replacement of the methyl group on the imidazole with bulkier substituents increased selectivity for cardiac ion channels in class III antiarrhythmic agents .

Q. How should researchers address contradictions between in vitro and in vivo activity data?

- Analysis Framework :

Pharmacokinetics : Assess bioavailability via LC-MS/MS to identify metabolic instability .

Protein Binding : Use SPR (Surface Plasmon Resonance) to evaluate serum protein interactions that may reduce efficacy .

- Example : A derivative showed potent in vitro Purkinje fiber activity (IC₅₀ = 0.5 µM) but poor in vivo efficacy due to rapid hepatic clearance .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., histamine H₃) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- Validation : Correlate docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Protocol :

Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures .

Data Collection : Employ synchrotron X-ray sources (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .

Software : Refine using WinGX or ORTEP-3 for thermal parameter analysis .

- Outcome : Resolve torsional angles of the ethyl linker to confirm anti-conformation in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.